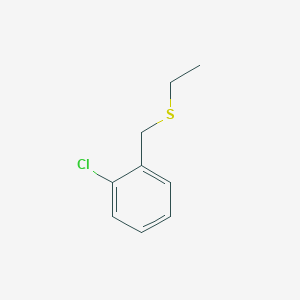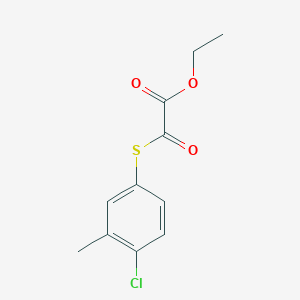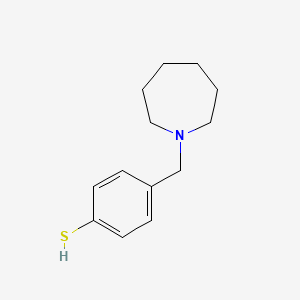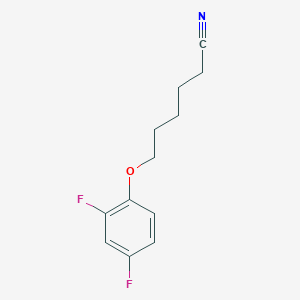
2-Chlorobenzyl ethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzyl ethyl sulfide is an organosulfur compound with the molecular formula C9H11ClSThis compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl ethyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with sodium ethyl sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H4CH2Cl+NaSEt→C6H4CH2SEt+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl ethyl sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Explored for its potential use in developing therapeutic agents due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of other chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chlorobenzyl ethyl sulfide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and disruption of normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzyl ethyl sulfide is similar to other organosulfur compounds such as:
Sulfur Mustard: Known for its use as a chemical warfare agent.
2-Chloroethyl ethyl sulfide: Another half mustard compound with similar chemical properties.
Benzyl Ethyl Sulfide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the benzyl and ethyl sulfide groups, as well as the chlorine atom, which makes it a versatile compound for various chemical transformations .
Eigenschaften
IUPAC Name |
1-chloro-2-(ethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANUOSTOZGOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7989877.png)


![3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol](/img/structure/B7989909.png)





![O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7989941.png)



